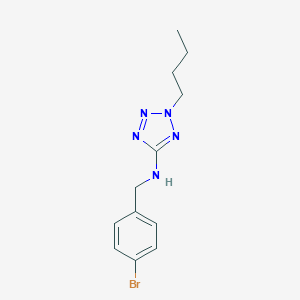![molecular formula C21H18Cl2N2O3S B276731 5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for the purpose of In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X.
作用机制
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, Compound X is believed to inhibit the activity of thymidylate synthase, an enzyme that is critical for DNA synthesis. By inhibiting this enzyme, Compound X is able to disrupt the growth and proliferation of cancer cells and weed species.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In weed species, Compound X has been shown to inhibit photosynthesis and other key metabolic processes, leading to the death of the plant. Additionally, Compound X has been shown to exhibit low toxicity in mammalian cells, suggesting that it may have a favorable safety profile for use in humans.
实验室实验的优点和局限性
One of the major advantages of Compound X for lab experiments is its potency and specificity. Compound X has been shown to exhibit potent activity against cancer cells and weed species at low concentrations, making it a valuable tool for studying these biological processes. Additionally, the unique optical and electronic properties of Compound X make it a valuable tool for studying materials science. However, one of the limitations of Compound X for lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
未来方向
There are several future directions for research on Compound X. One area of interest is the development of new synthetic methods for Compound X that are more efficient and scalable. Another area of interest is the optimization of the herbicidal and antitumor activity of Compound X through structure-activity relationship studies. Additionally, the use of Compound X as a tool for studying the mechanism of action of thymidylate synthase and other key enzymes involved in cellular metabolism and DNA replication is an area of interest for future research.
合成方法
The synthesis of Compound X involves a series of chemical reactions that begin with the condensation of 2,4-dichlorophenol and benzylamine to form 2-benzyl-4,6-dichlorophenol. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-benzyl-4,6-dichlorophenylthiophene-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, which is reacted with N-(2-oxo-1,3-dioxolan-4-yl)acetamide to form Compound X.
科学研究应用
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, Compound X has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In agricultural chemistry, Compound X has been shown to exhibit broad-spectrum herbicidal activity against a variety of weed species. In materials science, Compound X has been shown to exhibit unique optical and electronic properties that make it a promising candidate for use in electronic devices.
属性
分子式 |
C21H18Cl2N2O3S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC 名称 |
5-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-12-17(9-13-5-3-2-4-6-13)29-21(19(12)20(24)27)25-18(26)11-28-16-8-7-14(22)10-15(16)23/h2-8,10H,9,11H2,1H3,(H2,24,27)(H,25,26) |
InChI 键 |
GYRKMZGGDRHMHI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
规范 SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)